
1-Azido-4-(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-(chloromethyl)benzene is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzene, where an azido group (-N3) and a chloromethyl group (-CH2Cl) are substituted at the para positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-(chloromethyl)benzene can be synthesized through the reaction of (4-azidophenyl)methanol with thionyl chloride (SO2Cl2) in dichloromethane (DCM) at 0°C. The reaction is then stirred at room temperature overnight .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and other nucleophiles in polar solvents.
Cycloaddition Reactions: Terminal alkynes and catalysts like copper(I) iodide (CuI) are used under mild conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl azides.
Cycloaddition Reactions: Products include 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
1-Azido-4-(chloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including triazoles and other heterocycles.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azido-4-(chloromethyl)benzene primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azido group can form reactive intermediates that facilitate the formation of triazoles, while the chloromethyl group can undergo substitution reactions to introduce various functional groups .
Comparison with Similar Compounds
1-Azido-4-methylbenzene: Similar structure but with a methyl group instead of a chloromethyl group.
4-Azidotoluene: Another azido-substituted benzene derivative with different reactivity.
Uniqueness: 1-Azido-4-(chloromethyl)benzene is unique due to the presence of both azido and chloromethyl groups, which provide distinct reactivity patterns. This dual functionality allows for diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
1-azido-4-(chloromethyl)benzene |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2 |
InChI Key |
PUXNMJZVGUICQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


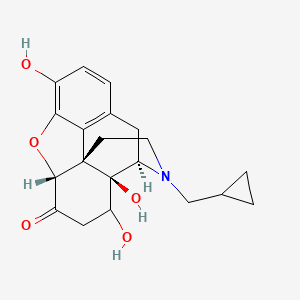
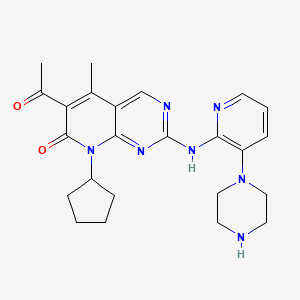
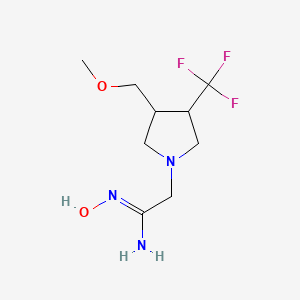
![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)

![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
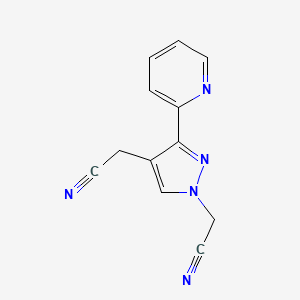

![tert-butyl 1-[(4-methoxyphenyl)methyl]-5-oxo-2H-triazole-4-carboxylate](/img/structure/B13426922.png)
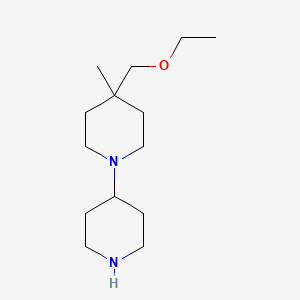

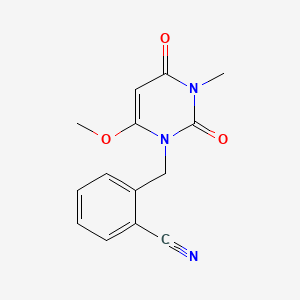

![3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13426945.png)
